molecular formula C13H24O4Si B14398549 Butyl 2-(acetyloxy)-4-(trimethylsilyl)but-3-enoate CAS No. 86970-26-5

Butyl 2-(acetyloxy)-4-(trimethylsilyl)but-3-enoate

Cat. No.: B14398549
CAS No.: 86970-26-5
M. Wt: 272.41 g/mol
InChI Key: WWJUHTYOCBWQBC-UHFFFAOYSA-N
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Description

Butyl 2-(acetyloxy)-4-(trimethylsilyl)but-3-enoate is an organic compound with a complex structure that includes both ester and silyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 2-(acetyloxy)-4-(trimethylsilyl)but-3-enoate typically involves the esterification of but-3-enoic acid with butanol in the presence of an acid catalyst. The trimethylsilyl group is introduced through a silylation reaction using trimethylsilyl chloride and a base such as pyridine .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Butyl 2-(acetyloxy)-4-(trimethylsilyl)but-3-enoate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Butyl 2-(acetyloxy)-4-(trimethylsilyl)but-3-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in the synthesis of biologically active compounds.

    Medicine: Investigated for its potential in drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Butyl 2-(acetyloxy)-4-(trimethylsilyl)but-3-enoate involves its reactivity with various chemical reagents. The ester and silyl groups can participate in nucleophilic and electrophilic reactions, respectively. The molecular targets and pathways depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

86970-26-5

Molecular Formula

C13H24O4Si

Molecular Weight

272.41 g/mol

IUPAC Name

butyl 2-acetyloxy-4-trimethylsilylbut-3-enoate

InChI

InChI=1S/C13H24O4Si/c1-6-7-9-16-13(15)12(17-11(2)14)8-10-18(3,4)5/h8,10,12H,6-7,9H2,1-5H3

InChI Key

WWJUHTYOCBWQBC-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C(C=C[Si](C)(C)C)OC(=O)C

Origin of Product

United States

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